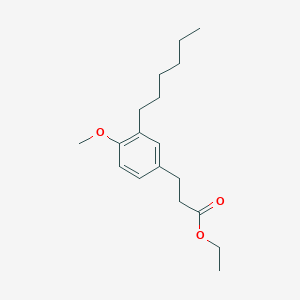
Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C18H28O3 and is characterized by its unique structure, which includes a hexyl chain and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3-hexyl-4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-hexyl-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3-hexyl-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various biological pathways. The methoxyphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity to specific receptors or enzymes.
Comparación Con Compuestos Similares
Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate can be compared with other esters such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the hexyl chain, resulting in different physical and chemical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(3-hexyl-4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
Propiedades
Fórmula molecular |
C18H28O3 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C18H28O3/c1-4-6-7-8-9-16-14-15(10-12-17(16)20-3)11-13-18(19)21-5-2/h10,12,14H,4-9,11,13H2,1-3H3 |
Clave InChI |
INPLKNAHCCAWQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=CC(=C1)CCC(=O)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


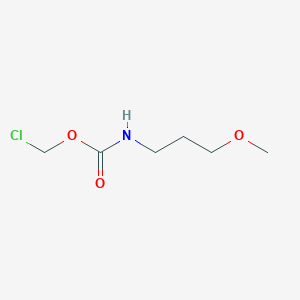
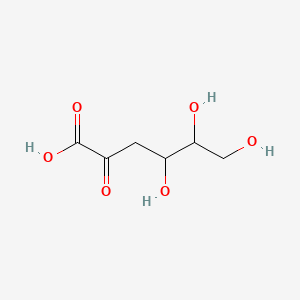
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
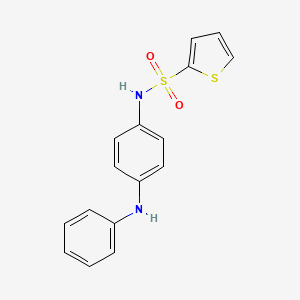
![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
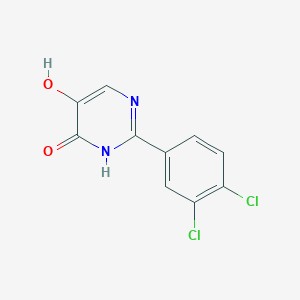
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite](/img/structure/B13884549.png)

![Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13884562.png)

![2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13884573.png)
![Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane](/img/structure/B13884579.png)
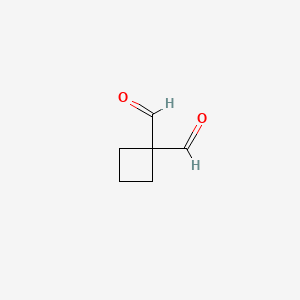
![6-[[5-(5-carboxy-3-methylpent-2-enyl)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13884593.png)
